Cas no 1391047-93-0 (4-N-Desacetyl-5-N-acetyl Oseltamivir Acid)

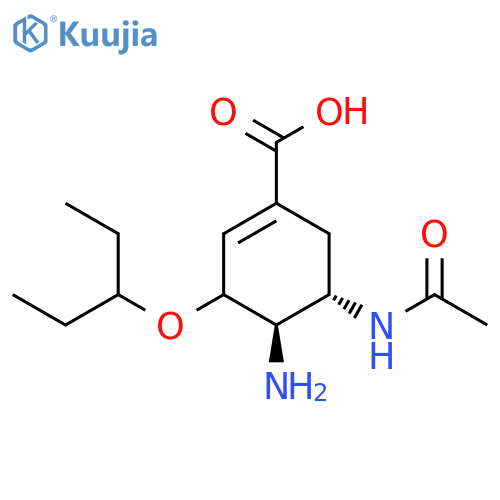

1391047-93-0 structure

商品名:4-N-Desacetyl-5-N-acetyl Oseltamivir Acid

CAS番号:1391047-93-0

MF:C14H24N2O4

メガワット:284.351364135742

CID:4553497

4-N-Desacetyl-5-N-acetyl Oseltamivir Acid 化学的及び物理的性質

名前と識別子

-

- 4-N-Desacetyl-5-N-acetyl Oseltamivir Acid

- (1-ethylpropoxy)-1-cyclohexene-1-carboxylic acid

- Oseltamivir EP Impurity A

- Oseltamivir Phosphate impurity A (EP)

- Oseltamivir Phosphate impurities(EP)

- Oseltamivir Impurity 1(Oseltamivir EP Impurity A)

- 1-Cyclohexene-1-carboxylic acid, 5-(acetylamino)-4-amino-3-(1-ethylpropoxy)-, (4R,5S)-rel-

-

- インチ: 1S/C14H24N2O4/c1-4-10(5-2)20-12-7-9(14(18)19)6-11(13(12)15)16-8(3)17/h7,10-13H,4-6,15H2,1-3H3,(H,16,17)(H,18,19)/t11-,12?,13+/m0/s1

- InChIKey: MKPOADZCFCZMRW-IAMFDIQRSA-N

- ほほえんだ: C1(C(O)=O)C[C@H](NC(C)=O)[C@@H](N)C(OC(CC)CC)C=1

4-N-Desacetyl-5-N-acetyl Oseltamivir Acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | D288375-25mg |

4-N-Desacetyl-5-N-acetyl Oseltamivir Acid |

1391047-93-0 | 25mg |

$ 1800.00 | 2023-09-08 | ||

| TRC | D288375-2.5mg |

4-N-Desacetyl-5-N-acetyl Oseltamivir Acid |

1391047-93-0 | 2.5mg |

$207.00 | 2023-05-18 |

4-N-Desacetyl-5-N-acetyl Oseltamivir Acid 関連文献

-

Anton Ivanov,Sebastian Boldt,Zaib un Nisa,Syed Jawad Ali Shah,Alexander Villinger,Gyula Schneider,János Wölfling,Jamshed Iqbal RSC Adv., 2016,6, 11118-11127

-

Wen Bo,Junjie Zhang,Hongxia Li,Xiangjia Song RSC Adv., 2015,5, 104216-104222

-

Claudio Greco,Kate de Mattos-Shipley,Andrew M. Bailey,Nicholas P. Mulholland,Jason L. Vincent,Christine L. Willis,Thomas J. Simpson Chem. Sci., 2019,10, 2930-2939

-

Jing Xu,Chunrui Wang,Yao Zhang,Xu Liu,Xiaoyun Liu,Shenyang Huang,Xiaoshuang Chen CrystEngComm, 2013,15, 764-768

-

5. Synthesis of bifunctional Au–Sn organic–inorganic catalysts for acid-free hydroamination reactions†‡Avelino Corma,Camino González-Arellano,Marta Iglesias,M. Teresa Navarro,Félix Sánchez Chem. Commun., 2008, 6218-6220

1391047-93-0 (4-N-Desacetyl-5-N-acetyl Oseltamivir Acid) 関連製品

- 478518-87-5(N-1-13CAcetyl-D-glucosamine)

- 1804212-89-2(4-Nitro-2-(2-oxopropyl)mandelic acid)

- 429624-10-2(1-[2-(2-Chloro-phenoxy)-acetyl]-1H-indole-3-carboxylic acid methyl ester)

- 205927-64-6(3-(Dimethylamino)benzohydrazide)

- 2160799-28-8((4,4-Dimethyloxolan-2-yl)methanethiol)

- 1396893-05-2(1-cyclopentyl-3-{5-(2E)-3-phenylprop-2-enoyl-4H,5H,6H,7H-1,3thiazolo5,4-cpyridin-2-yl}urea)

- 2138033-97-1(2-(azepan-4-yl)-1lambda6,2-thiazolidine-1,1-dione hydrochloride)

- 1805137-29-4(Ethyl 2-amino-3-(difluoromethyl)-6-hydroxypyridine-4-acetate)

- 2171935-17-2(4-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4,4-difluorobutanamidohexanoic acid)

- 2731012-69-2(rac-(4R,5S)-4,5-dihydroxy-1-(2,2,2-trifluoroacetyl)piperidine-2-carboxylic acid)

推奨される供給者

Amadis Chemical Company Limited

ゴールドメンバー

中国のサプライヤー

試薬

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量